
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a piperazinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is not fully understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cancer, and viral infections. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It also activates the p53 pathway, leading to apoptosis in cancer cells. Furthermore, it inhibits the reverse transcriptase activity of HIV, thereby preventing viral replication.
Biochemical and Physiological Effects:
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. It also induces apoptosis in cancer cells by activating the caspase cascade. Furthermore, it inhibits the reverse transcriptase activity of HIV, leading to a decrease in viral load.
実験室実験の利点と制限
One of the advantages of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is its broad spectrum of biological activities. It can be used for the development of novel therapeutics for various diseases, including cancer and viral infections. However, one of the limitations is its low solubility in water, which can affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which can hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one. One of the areas of interest is the development of novel derivatives with improved solubility and pharmacokinetics. Additionally, the mechanism of action of the compound needs to be further elucidated to facilitate its development as a therapeutic agent. Furthermore, more studies are needed to explore its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one is a synthetic compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral properties. However, its low solubility in water and unclear mechanism of action are some of the limitations that need to be addressed. Further research is needed to explore its full potential as a therapeutic agent.
合成法
The synthesis of 3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one involves the reaction of 3-methylpiperazine-2,5-dione with ethyl cyanoacetate in the presence of a base. The reaction proceeds through a Michael-type addition and subsequent cyclization to form the desired product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
科学的研究の応用
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to be effective against several viruses, including HIV and hepatitis B virus.
特性
IUPAC Name |
3-methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-9(15)13-2-3-14(7)10(16)8-4-11-6-12-5-8/h4-7H,2-3H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSULTUVWGMLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(pyrimidine-5-carbonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


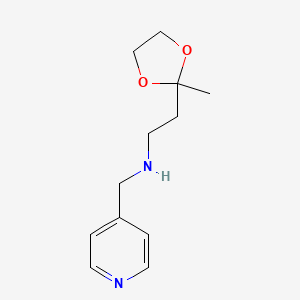
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
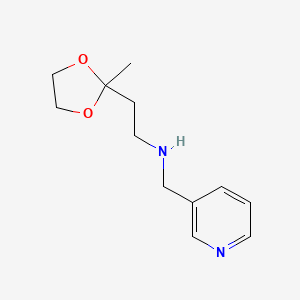
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)
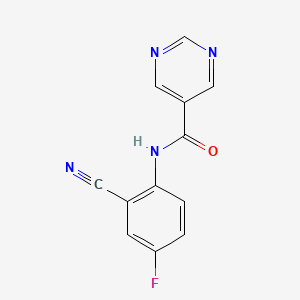
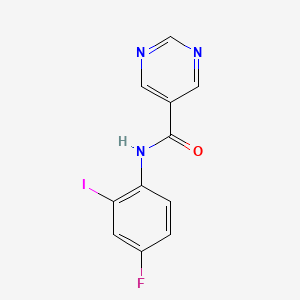
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)


![3-hydroxy-N-[(3-hydroxycyclohexyl)methyl]-4-iodobenzamide](/img/structure/B6631887.png)
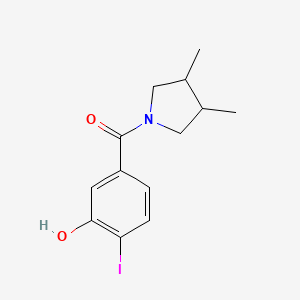

![N-[4-(hydroxymethyl)oxan-4-yl]-2-(oxolan-2-yl)acetamide](/img/structure/B6631899.png)